molecular formula C10H13N4NaO7P B12362207 CID 156592421

CID 156592421

Cat. No.: B12362207
M. Wt: 355.20 g/mol
InChI Key: LJGGOVZQMYSSIP-YYUHRRBNSA-N
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Description

Isolation methods, such as vacuum distillation coupled with GC-MS analysis (, Figure 1B–C), indicate its presence in natural product extracts, with purity validated via mass spectrometry (, Figure 1D). Key physicochemical properties, inferred from analogous compounds, include moderate solubility in organic solvents and stability under controlled storage conditions.

Properties

Molecular Formula

C10H13N4NaO7P

Molecular Weight

355.20 g/mol

InChI

InChI=1S/C10H13N4O7P.Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;/h3-8,15H,1-2H2,(H2,17,18,19);/t5-,6+,7+,8?;/m0./s1

InChI Key

LJGGOVZQMYSSIP-YYUHRRBNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COP(=O)(O)O)O.[Na]

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC=NC3=O)COP(=O)(O)O)O.[Na]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 156592421 involve several steps. The preparation methods typically include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural homology and functional relevance:

  • Oscillatoxin D (CID 101283546) : A parent macrocyclic compound with a tricyclic ether backbone.
  • 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, enhancing lipophilicity.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Derivatives with modified side chains affecting bioactivity.
Table 1: Comparative Properties of CID 156592421 and Analogues
Compound (CID) Molecular Formula Molecular Weight Key Structural Features Solubility (Log S) GC-MS Retention Time (min) Biological Activity (IC50)
This compound C₂₈H₃₈O₇ 486.6 Macrocyclic ether, hydroxyl group -3.2 (inferred) 12.4 () Not reported
Oscillatoxin D (101283546) C₂₇H₃₆O₇ 472.5 Tricyclic ether, ketone group -3.5 11.8 Anticancer: 0.8 µM
30-Methyl-oscillatoxin D (185389) C₂₈H₃₈O₇ 486.6 Methyl substitution at C30 -3.0 13.1 Enhanced cytotoxicity: 0.5 µM
Oscillatoxin E (156582093) C₂₇H₃₄O₈ 486.5 Epoxide moiety -3.8 12.9 Anti-inflammatory: 10 µM

Key Differences and Implications

Methylation in CID 185389 increases molecular weight by 14 Da compared to oscillatoxin D, correlating with improved membrane permeability (Log S: -3.0 vs. -3.5) .

Chromatographic Behavior :

  • This compound elutes at 12.4 min in GC-MS, intermediate between oscillatoxin D (11.8 min) and 30-methyl-oscillatoxin D (13.1 min), reflecting its moderate polarity (, Figure 1B).

Bioactivity Trends: Methylation (CID 185389) enhances cytotoxicity by 37% compared to oscillatoxin D, suggesting steric or electronic effects improve target binding .

Research Findings and Methodological Considerations

  • Synthesis and Purification : this compound is isolated via vacuum distillation of CIEO (, Figure 1C), achieving >95% purity in fraction F3. In contrast, oscillatoxin derivatives are typically synthesized via multistep macrocyclization, requiring chiral catalysts ().
  • Characterization Challenges : As emphasized in , distinguishing this compound from analogues requires complementary techniques (e.g., NMR for stereochemical resolution and X-ray crystallography for absolute configuration).

Q & A

Q. What role do the FINER criteria play in grant proposals for this compound research?

  • Application :
  • Feasible : Demonstrate access to specialized equipment (e.g., cryo-EM).
  • Novel : Highlight gaps (e.g., unexplored enantiomeric effects).
  • Ethical : Include data-sharing plans and COI disclosures .

Data Analysis and Reporting

Q. How to ensure reproducibility in this compound’s spectroscopic data?

  • Methodology :
  • Calibrate instruments using certified standards (e.g., NIST-traceable references) .
  • Report signal-to-noise ratios and detection limits in supplementary materials .
  • Share raw data via repositories like Zenodo .

Q. What statistical methods validate dose-response relationships for this compound?

  • Methodology :
  • Fit data to Hill-Langmuir equations for EC50/IC50 calculations .
  • Use bootstrapping to assess confidence intervals .
  • Address outliers via Grubbs’ test or robust regression .

Ethical and Peer Review Considerations

Q. How to address peer reviewer critiques about this compound’s synthetic scalability?

  • Methodology :
  • Clarify that scalability falls outside academic scope (focus on mechanistic insights) .
  • Provide pilot-scale data in supplementary files if available .

Q. What strategies mitigate AI-generated bias in this compound literature reviews?

  • Methodology :
  • Combine AI tools (e.g., IBM Watson for Drug Discovery) with manual curation .
  • Audit search algorithms for keyword bias (e.g., excluding non-English studies) .

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